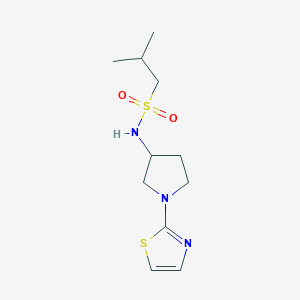
2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide” is a chemical compound with the molecular formula C11H19N3O2S2 and a molecular weight of 289.41. It is a product intended for research use only. The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, thiazole-based pyrrolidinones and isoindolinediones were synthesized and evaluated for anticonvulsant activity . The reaction sequence leading to the formation of these compounds involved the use of 2-aminothiazoles, which were obtained by reacting 2-bromo-1-arylethanones with thiourea in ethanol .Molecular Structure Analysis
The molecular structure of “2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide” is characterized by the presence of a pyrrolidine ring and a thiazole ring. The pyrrolidine ring is a five-membered nitrogen heterocycle, and the thiazole ring is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide” are not available in the retrieved data, similar compounds have been studied for their reactivity . For instance, thiazole-based pyrrolidinones and isoindolinediones were evaluated for their anticonvulsant activity .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Some thiazole derivatives have shown analgesic (pain-relieving) properties . This could potentially make “2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propane-1-sulfonamide” useful in the development of new pain relief medications.
Anti-inflammatory Activity
Thiazole compounds have also been found to have anti-inflammatory effects . Inflammation is a vital part of the body’s immune response, but it can also lead to disease and discomfort if it becomes chronic.
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties . This means they could potentially be used in the development of new antibiotics, antivirals, and antifungal medications.
Antiviral Activity
Thiazole compounds have shown antiviral activity . This could make them useful in the development of new treatments for viral infections.
Antitumor Activity
Some thiazole compounds have demonstrated antitumor or cytotoxic effects . This suggests that “2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propane-1-sulfonamide” could potentially be used in the development of new cancer treatments.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Diuretic Activity
Thiazole compounds have also been found to have diuretic effects . Diuretics help your body get rid of salt and water by making your kidneys put more sodium into your urine. The sodium then takes water with it from your blood.
Direcciones Futuras
The future directions for research on “2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The pyrrolidine ring, in particular, is a versatile scaffold for the design of new compounds with different biological profiles .
Propiedades
IUPAC Name |
2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S2/c1-9(2)8-18(15,16)13-10-3-5-14(7-10)11-12-4-6-17-11/h4,6,9-10,13H,3,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTCOCPNBYZLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1CCN(C1)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

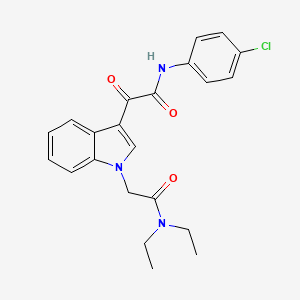
![Ethyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2690631.png)
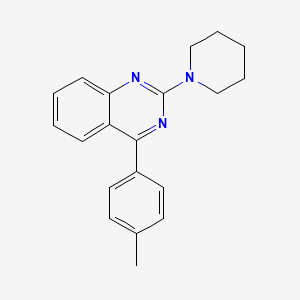

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2690637.png)
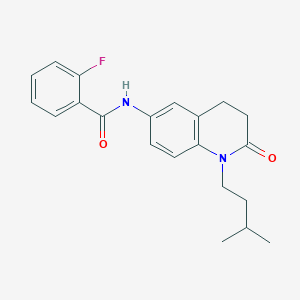
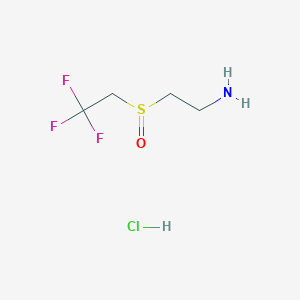


![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide](/img/structure/B2690645.png)

![2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide](/img/structure/B2690647.png)

![1-(3-Chlorophenyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione](/img/structure/B2690651.png)